molecular formula C11H8N2O2 B12854994 2-(2-Acetylbenzo[d]oxazol-6-yl)acetonitrile

2-(2-Acetylbenzo[d]oxazol-6-yl)acetonitrile

Cat. No.: B12854994
M. Wt: 200.19 g/mol
InChI Key: UBWMDYQGVDPEKY-UHFFFAOYSA-N
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Description

2-(2-Acetylbenzo[d]oxazol-6-yl)acetonitrile is an organic compound with the molecular formula C11H8N2O2. It belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Acetylbenzo[d]oxazol-6-yl)acetonitrile typically involves the condensation of 2-aminophenol with acetic anhydride to form 2-acetylbenzoxazole. This intermediate is then reacted with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate to yield the final product. The reaction is usually carried out under reflux conditions in an organic solvent like dimethylformamide or toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Acetylbenzo[d]oxazol-6-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

2-(2-Acetylbenzo[d]oxazol-6-yl)acetonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Acetylbenzo[d]oxazol-6-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that benzoxazole derivatives can bind to proteins such as prostaglandin H2 synthase and trypsin, indicating potential anti-inflammatory and protease inhibitory activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzo[d]oxazol-2-yl)acetonitrile
  • 2-(2-Benzoxazolyl)acetonitrile
  • 1,3-Benzoxazol-2-ylacetonitrile

Uniqueness

2-(2-Acetylbenzo[d]oxazol-6-yl)acetonitrile is unique due to the presence of the acetyl group, which can influence its reactivity and biological activity. This structural feature distinguishes it from other benzoxazole derivatives and may contribute to its specific applications and properties .

Properties

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

2-(2-acetyl-1,3-benzoxazol-6-yl)acetonitrile

InChI

InChI=1S/C11H8N2O2/c1-7(14)11-13-9-3-2-8(4-5-12)6-10(9)15-11/h2-3,6H,4H2,1H3

InChI Key

UBWMDYQGVDPEKY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(O1)C=C(C=C2)CC#N

Origin of Product

United States

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